MFCD02349706
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Overview
Description
MFCD02349706 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes specific functional groups that contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02349706 involves several steps, each requiring precise reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction typically occurs under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistent quality. The process includes rigorous purification steps to remove any impurities and achieve the desired concentration of the compound.
Chemical Reactions Analysis
Types of Reactions: MFCD02349706 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.
Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
MFCD02349706 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in synthetic pathways to create complex molecules. In biology, it serves as a probe to study biochemical processes. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, this compound is utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD02349706 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to target molecules with high specificity, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD02349706 include those with analogous functional groups and structural features. These compounds may share some chemical properties but differ in their reactivity and applications.
Uniqueness: this compound stands out due to its unique combination of stability and reactivity. Its ability to participate in diverse chemical reactions while maintaining stability makes it a valuable compound in various fields. The specific functional groups present in this compound contribute to its distinct chemical behavior, setting it apart from similar compounds.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications Its unique properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-2-11-29-20-9-5-16(6-10-20)12-18(14-25)22(28)27-23-26-15-21(30-23)13-17-3-7-19(24)8-4-17/h3-10,12,15H,2,11,13H2,1H3,(H,26,27,28)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUATMBOSVWBNA-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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